molecular formula C26H44NNaO7S B12425413 Tauro-alpha-muricholic acid-d4 (sodium)

Tauro-alpha-muricholic acid-d4 (sodium)

Cat. No.: B12425413
M. Wt: 541.7 g/mol
InChI Key: NYXROOLWUZIWRB-YHXAEYHASA-M
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Description

Tauro- compounds, such as tauroursodeoxycholic acid, are naturally occurring hydrophilic bile acids. These compounds are conjugated forms of bile acids with taurine, an amino acid. They are known for their significant roles in various biological processes, including the regulation of cholesterol metabolism and the protection of cells from apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tauro- compounds are synthesized through the conjugation of bile acids with taurine. The process involves the activation of the carboxyl group of the bile acid, followed by its reaction with the amino group of taurine. This can be achieved using various coupling agents under mild conditions to ensure the integrity of the bile acid structure .

Industrial Production Methods: Industrial production of tauro- compounds typically involves the extraction of bile acids from animal sources, followed by their chemical conjugation with taurine. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tauro- compounds undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include modified bile acids and taurine derivatives, which can have different biological activities and properties .

Scientific Research Applications

Tauro- compounds have a wide range of scientific research applications:

Mechanism of Action

Tauro- compounds exert their effects through several mechanisms:

Comparison with Similar Compounds

    Glyco- Compounds: These are bile acids conjugated with glycine instead of taurine. They have similar biological functions but differ in their solubility and interaction with cellular components.

    Ursodeoxycholic Acid: A non-conjugated bile acid with similar therapeutic properties but different pharmacokinetics and efficacy profiles.

Uniqueness: Tauro- compounds are unique due to their high hydrophilicity and ability to cross the blood-brain barrier, making them particularly effective in treating neurodegenerative diseases. Their conjugation with taurine also enhances their stability and bioavailability compared to non-conjugated bile acids .

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2;

InChI Key

NYXROOLWUZIWRB-YHXAEYHASA-M

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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